tert-butyl 4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate
Description
This compound is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-cyclopropyl-6-methylpyrimidin-4-yl substituent at the 4-position. The pyrimidine ring introduces both steric bulk (cyclopropyl and methyl groups) and electronic modulation, making it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitors or GPCR-targeted therapeutics. The tert-butyl group serves as a protective moiety for the piperazine nitrogen, enabling selective deprotection in downstream functionalization .
Properties
IUPAC Name |
tert-butyl 4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-12-11-14(19-15(18-12)13-5-6-13)20-7-9-21(10-8-20)16(22)23-17(2,3)4/h11,13H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPMAPSAYQMRPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Piperazine Core
The structural diversity of piperazine derivatives primarily arises from substituents at the 4-position. Key analogs include:
Key Observations :
- Electronic Effects : The target compound’s pyrimidine ring is electron-rich due to methyl and cyclopropyl groups, contrasting with the electron-deficient trifluoromethyl-substituted analog .
- Steric Effects : The thiadiazole-pyridine substituent introduces planar rigidity, whereas the methoxypiperidinylphenyl group adds conformational flexibility.
- Synthetic Accessibility : Alkyl-aromatic derivatives (e.g., 2-methylbenzyl) achieve near-quantitative yields , while cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for heteroaromatic analogs require palladium catalysts and yield 70–85% .
Comparative Reaction Conditions and Yields
*Estimated based on analogous reactions.
Physicochemical Properties
- Solubility : The cyclopropylpyrimidine group likely reduces aqueous solubility compared to polar substituents (e.g., sulfonamides in ).
- Hydrogen Bonding : The pyrimidine nitrogen may act as a weak hydrogen-bond acceptor, unlike the thiadiazole’s sulfur and nitrogen atoms, which enhance crystal packing via S···N interactions .
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